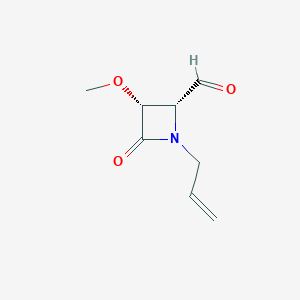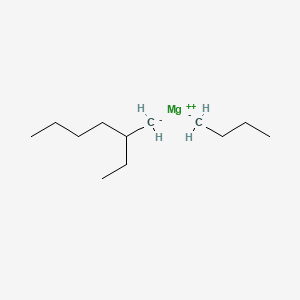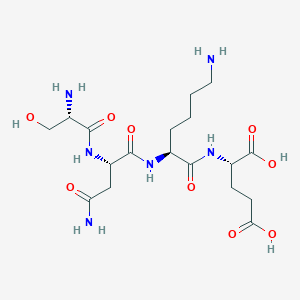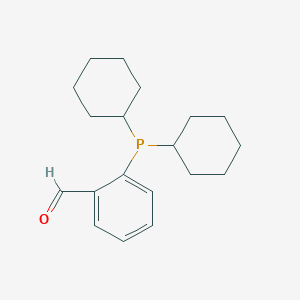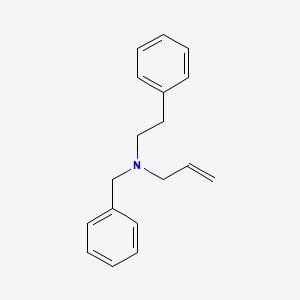
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with benzyl and methyl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of benzylamine with 3,5-dimethylbarbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups at the benzyl or methyl positions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzyl and methyl substitutions may influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
1-Benzyl-3,5-dimethylbarbituric acid: Similar structure but with different functional groups.
1-Benzyl-3,5-dimethyluracil: Another pyrimidine derivative with potential biological activities.
Uniqueness
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both benzyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
属性
CAS 编号 |
253142-34-6 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
1-benzyl-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c1-10-8-15(13(17)14(2)12(10)16)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI 键 |
AFISSQNSSOEPES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
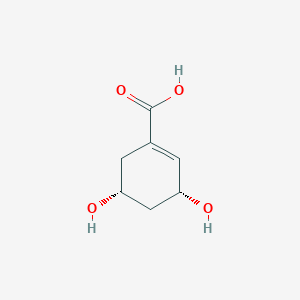
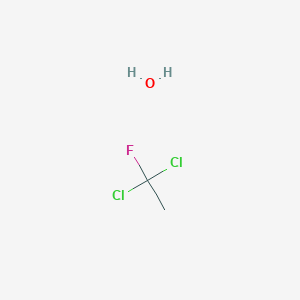
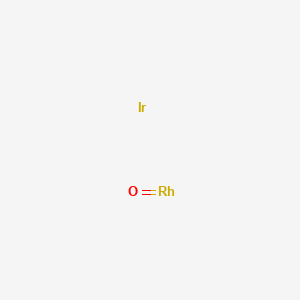
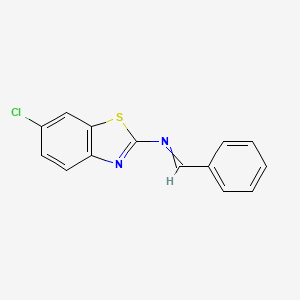
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
